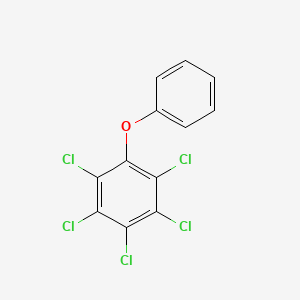
9-(p-Aminostyryl)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Aminostyryl)acridine is a derivative of acridine, a heterocyclic aromatic organic compound. Acridine derivatives are known for their broad range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound this compound is particularly notable for its unique structure, which includes an acridine core with a p-aminostyryl substituent. This structure imparts specific chemical and biological properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Aminostyryl)acridine typically involves the condensation of 9-aminoacridine with p-nitrostyrene, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 9-(p-Aminostyryl)acridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The acridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products: The major products formed from these reactions include various substituted acridines and their derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
9-(p-Aminostyryl)acridine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a marker for cellular imaging.
Wirkmechanismus
The mechanism of action of 9-(p-Aminostyryl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerase, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
9-Aminoacridine: Known for its antibacterial and anticancer properties.
Amsacrine: A clinically used anticancer drug that also intercalates with DNA and inhibits topoisomerase.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 9-(p-Aminostyryl)acridine is unique due to its specific p-aminostyryl substituent, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with DNA and other biomolecules .
Eigenschaften
CAS-Nummer |
23045-49-0 |
|---|---|
Molekularformel |
C21H16N2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
4-[(E)-2-acridin-9-ylethenyl]aniline |
InChI |
InChI=1S/C21H16N2/c22-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)23-21-8-4-2-6-19(17)21/h1-14H,22H2/b14-11+ |
InChI-Schlüssel |
KIYQJAYCIBPURM-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=CC=C(C=C4)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


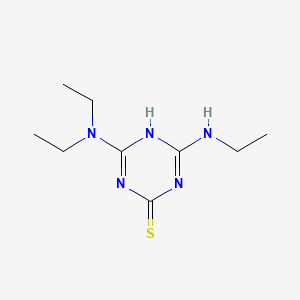

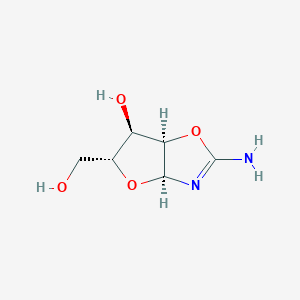
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
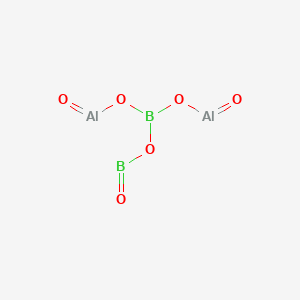
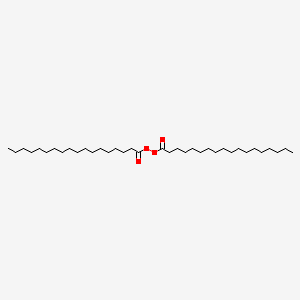

![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)

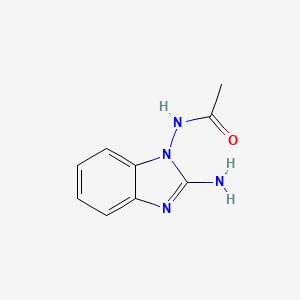
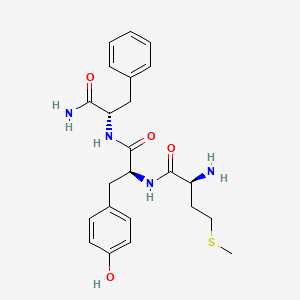
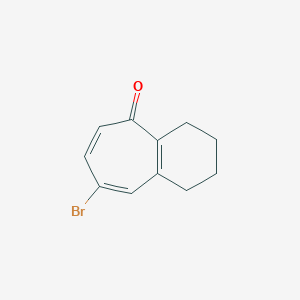
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
